2-(3-Bromopropoxy)tetrahydro-2H-pyran

描述

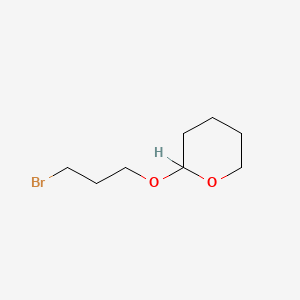

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromopropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNHUFQGDJLQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380745 | |

| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-94-2 | |

| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Bomopropoxy)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a key bifunctional building block in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various authoritative sources to ensure scientific integrity and practical application.

Introduction: A Versatile Synthetic Intermediate

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a valuable reagent in synthetic organic chemistry. Its structure incorporates two key functional groups: a terminal bromine atom, which is an excellent leaving group for nucleophilic substitution reactions, and a tetrahydropyranyl (THP) ether, a common protecting group for alcohols. This dual functionality allows for the sequential introduction of different moieties into a target molecule. The THP ether provides stability under a variety of reaction conditions, such as those involving organometallics and hydrides, yet can be readily cleaved under acidic conditions to reveal the latent primary alcohol. This guide focuses on the fundamental physical characteristics that are crucial for its safe handling, storage, and application in experimental design.

Core Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments and for designing appropriate experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | |

| Molecular Weight | 223.11 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.317 g/mL at 25 °C | |

| Boiling Point | 64.5 °C at 0.8 mmHg248.7 ± 30.0 °C at 760 mmHg (calculated) | [3] |

| Refractive Index (n²⁰/D) | 1.478 | |

| Flash Point | 106 °C (222.8 °F) - closed cup | |

| Assay Purity | Typically ≥98% | |

| Stabilizer | May contain potassium carbonate |

Structural and Identification Data

Accurate identification of a chemical substance is paramount for both safety and experimental reproducibility. The following identifiers are associated with this compound.

| Identifier | Value | Source(s) |

| CAS Number | 33821-94-2 | [2] |

| IUPAC Name | 2-(3-bromopropoxy)oxane | [2] |

| SMILES | BrCCCOC1CCCCO1 | [2] |

| InChI Key | HJNHUFQGDJLQRS-UHFFFAOYSA-N | [2] |

The structural representation below illustrates the connectivity of the atoms in the molecule.

Caption: Chemical structure of this compound.

Solubility Profile

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Acetone

-

Acetonitrile

Its use in synthetic procedures that involve aqueous workups implies some degree of immiscibility with water, yet the polar ether groups may impart slight solubility. One safety data sheet for a related compound, Tetrahydro-2H-pyran-2-ol, indicates that it is miscible with water[4]. However, the presence of the bromopropyl group in the title compound likely reduces its water solubility compared to its hydroxyl analogue. Researchers should perform solubility tests for their specific applications.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols when handling any chemical reagent.

Hazard Identification:

This compound is classified as an irritant. According to GHS classifications, it may cause:

Recommended Handling Procedures:

A risk assessment should be conducted before any experimental work. The following diagram outlines a standard workflow for handling this reagent.

Caption: Recommended workflow for the safe handling of chemical reagents.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Lab coat and appropriate footwear.

-

Respiratory Protection: If working outside a fume hood or if vapors are expected to be high, use a multi-purpose combination respirator cartridge.

Storage: For long-term stability, this compound should be stored at -20°C. It should be kept in a tightly closed container in a dry and well-ventilated place. As it is a combustible liquid, it should be stored away from ignition sources.

Conclusion

This compound is a bifunctional molecule with well-defined physical properties that make it a reliable and versatile tool in organic synthesis. Its characteristic density, boiling point, and refractive index are crucial for its identification and purification. Understanding its irritant nature and adhering to strict safety and storage protocols are essential for its effective and safe utilization in the laboratory. This guide provides the foundational data required by researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

- PubChem. (n.d.). This compound.

- Chemsrc. (2025, August 20). This compound | CAS#:33821-94-2.

Sources

An In-depth Technical Guide to 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS: 33821-94-2): A Bifunctional Building Block in Modern Synthesis

For the researcher, scientist, and drug development professional, the strategic introduction of functional groups and linkers is a cornerstone of molecular design. Among the vast arsenal of available reagents, 2-(3-Bromopropoxy)tetrahydro-2H-pyran stands out as a particularly versatile bifunctional building block. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in the principles of synthetic organic chemistry.

Core Concepts: Understanding the Dual Functionality

This compound, also known as 1-Bromo-3-(tetrahydropyranyloxy)propane, possesses two distinct reactive sites within a single molecule. This dual nature is the key to its utility:

-

An Alkyl Bromide: The primary bromo group serves as a robust electrophilic handle. It is readily susceptible to nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the molecule to a wide range of substrates, including amines, thiols, and carbanions.

-

A Protected Alcohol: The terminal hydroxyl group of the propanol backbone is masked as a tetrahydropyranyl (THP) ether. The THP group is a classic protecting group for alcohols, valued for its stability under a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydrides, and acylating agents.[1][2] This stability allows chemists to perform extensive modifications at other sites of a complex molecule without affecting the latent hydroxyl functionality.

The strategic value lies in the orthogonal nature of these two functionalities. The bromide can be reacted selectively, and the alcohol can be unmasked at a later synthetic stage through simple acidic hydrolysis.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33821-94-2 | [3] |

| Molecular Formula | C₈H₁₅BrO₂ | [3][4] |

| Molecular Weight | 223.11 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.317 g/mL at 25 °C | [6] |

| Boiling Point | 64.5 °C at 0.8 mmHg | [6] |

| Refractive Index | n20/D 1.478 | [6] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [6] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). | |

| Stabilizer | Often supplied stabilized with potassium carbonate (K₂CO₃). |

Spectroscopic Characterization: While actual spectra are instrument- and condition-dependent, the ¹H and ¹³C NMR spectra are characteristic. Key expected signals in the ¹H NMR spectrum would include multiplets for the methylene protons of the propyl chain, distinct signals for the diastereotopic methylene protons of the tetrahydropyran ring, and a characteristic signal for the anomeric proton (O-CH-O) of the THP group. Spectroscopic data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various chemical suppliers and databases.[3][7]

Synthesis and Purification

The preparation of this compound is a straightforward application of the fundamental reaction for forming THP ethers: the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[8][9]

Reaction Mechanism: THP Ether Formation

The mechanism proceeds via activation of the DHP alkene by an acid catalyst (e.g., p-toluenesulfonic acid, TsOH).[8] This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The hydroxyl group of 3-bromopropan-1-ol then acts as a nucleophile, attacking the carbocation to form the C-O bond. A final deprotonation step regenerates the acid catalyst and yields the THP ether product.[10]

Caption: Mechanism of Acid-Catalyzed THP Ether Formation.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the laboratory-scale synthesis.

-

Preparation: To a solution of 3-bromopropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid monohydrate (TsOH·H₂O) (approx. 0.01-0.05 equivalents).

-

Causality: Anhydrous conditions are preferred to prevent hydrolysis of the DHP and the product. PPTS is a milder, less acidic catalyst, which can be beneficial for substrates with other acid-sensitive functional groups.[11]

-

-

Addition: Cool the solution to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (approx. 1.1-1.2 equivalents) dropwise over 15-30 minutes.

-

Causality: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent potential side reactions. A slight excess of DHP ensures complete consumption of the starting alcohol.[12]

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Causality: The bicarbonate wash is crucial to remove the acid catalyst, which would otherwise promote deprotection during storage or subsequent steps.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) is commonly used as the eluent. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final product as a clear oil.

Key Reactions and Applications in Drug Discovery

The utility of this compound stems from its predictable and selective reactivity, making it a valuable tool in multi-step synthesis.

Deprotection of the THP Group

The regeneration of the parent alcohol is a critical step. This is achieved through acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.[13]

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Experimental Protocol: Deprotection

A variety of acidic conditions can be employed, with the choice depending on the substrate's overall acid sensitivity.[13]

-

Dissolution: Dissolve the THP-protected substrate (1.0 equivalent) in a suitable solvent system, such as a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[13] Alternatively, for more sensitive substrates, use a catalytic amount of PPTS in ethanol (EtOH).[14]

-

Reaction: Stir the solution at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate sluggish reactions.[15]

-

Monitoring: Carefully monitor the reaction by TLC or LC-MS. It is critical to stop the reaction as soon as the starting material is consumed to prevent potential degradation of the desired product.[15]

-

Workup: Upon completion, cool the reaction to 0 °C and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or another suitable base.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol as needed, typically via flash column chromatography.

Application as a Linker in PROTAC Synthesis

A prominent modern application of this reagent is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] this compound is an ideal building block for constructing the linker portion of a PROTAC. The bromo- end can be attached to one ligand (e.g., for the E3 ligase), and after subsequent synthetic steps, the THP group can be removed to reveal a hydroxyl group for attachment to the second ligand (for the target protein).[4]

Caption: General workflow for using the reagent in PROTAC synthesis.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Class | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | [3][16] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [3][16] |

| H335 | May cause respiratory irritation | STOT SE 3 | [3][16] |

| H302 | Harmful if swallowed | Acute Tox. 4 (Oral) | [5][16] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[6][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often -20°C for long-term stability.[6] The presence of a stabilizer like K₂CO₃ helps to scavenge any trace acidity that could lead to decomposition over time.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for synthetic chemists. Its combination of a reactive alkyl bromide and a robustly protected alcohol provides a reliable and predictable platform for introducing hydroxypropyl linkers. Its stability to a wide range of reaction conditions, coupled with its facile and selective deprotection, ensures its continued relevance in complex synthetic endeavors, from fundamental organic chemistry research to the cutting-edge development of therapeutics like PROTACs.

References

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Khan, F. A., & Dash, J. (2002). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 67(24), 8567–8569.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- Wikipedia. (n.d.). Tetrahydropyran.

- PubChem. (n.d.). This compound.

- Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube.

- Chemsrc. (n.d.). This compound.

- Erland Stevens. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Australian Journal of Chemistry, 62(8), 755-764.

- Wokai. (n.d.). Safety Data Sheet: this compound.

- ChemWhat. (n.d.). This compound.

- Organic Syntheses. (n.d.). An Improved Preparation of 3-Bromo-2H-Pyran-2-One.

- Amerigo Scientific. (n.d.). This compound (98%).

- MilliporeSigma. (n.d.). Product Information: this compound.

- ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.

- Quiroga, J., & Trilleras, J. (2012). Recent Advances in the Synthesis of 2H-Pyrans. Current Organic Chemistry, 16(19), 2231–2251.

- Asiri, A. M., et al. (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 25(15), 3456.

- Sharma, R., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 987654.

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | 33821-94-2 [amp.chemicalbook.com]

- 6. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound(33821-94-2) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

2-(3-Bromopropoxy)tetrahydro-2H-pyran molecular weight and formula

An In-Depth Technical Guide to 2-(3-Bromopropoxy)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure uniquely combines a stable protecting group with a reactive alkyl halide, making it a valuable building block for the synthesis of complex molecules. The core of its utility lies in the tetrahydropyranyl (THP) ether, a common protecting group for alcohols, linked to a bromopropyl chain that serves as a handle for nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its critical role in modern drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[2]

Core Molecular and Physical Properties

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a liquid at room temperature.[3] Its key properties are summarized in the table below, compiled from authoritative chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [2][4][5] |

| Molecular Weight | 223.11 g/mol | [4][5][6] |

| CAS Number | 33821-94-2 | [5][6] |

| Appearance | Liquid | |

| Density | 1.317 g/mL at 25 °C | |

| Boiling Point | 64.5 °C at 0.8 mmHg | [6] |

| Refractive Index | n20/D 1.478 | [6] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [3][6] |

| SMILES | BrCCCOC1CCCCO1 | [7] |

| InChI Key | HJNHUFQGDJLQRS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is a classic example of alcohol protection, a fundamental strategy in multi-step organic synthesis. The procedure involves the acid-catalyzed reaction of 3-bromopropan-1-ol with 3,4-dihydropyran (DHP).[8]

Causality and Mechanistic Insight

The tetrahydropyran (THP) group is widely used to protect alcohols because it is easy to install, stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, and oxidizing agents), and can be readily removed under mild acidic conditions.[9] The reaction mechanism proceeds via protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 3-bromopropan-1-ol to form the stable THP ether. The use of a catalytic amount of acid ensures the reaction proceeds efficiently without promoting side reactions.

Experimental Protocol: Synthesis

Materials:

-

3-Bromopropan-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst (e.g., HCl, p-TsOH)

-

Dichloromethane (DCM) or another anhydrous aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a solution of 3-bromopropan-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydropyran (1.2 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Conceptual workflow for using the title compound as a PROTAC linker precursor.

Key Reaction: Deprotection of the THP Group

The ability to selectively remove the THP group is central to the utility of this compound. This deprotection is an acid-catalyzed hydrolysis reaction that regenerates the alcohol.

Experimental Protocol: Deprotection

Materials:

-

THP-protected compound

-

Methanol or Ethanol

-

p-Toluenesulfonic acid (p-TsOH) or another acid (e.g., HCl in water/THF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or other extraction solvent

Procedure:

-

Dissolve the THP-protected compound (1.0 equivalent) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents).

-

Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value is rooted in its bifunctional nature, offering a stable yet easily removable protecting group at one end and a versatile reactive handle at the other. For researchers in drug development, its application as a precursor for PROTAC linkers provides a reliable and modular approach to building these complex therapeutic agents. Understanding its synthesis, reactivity, and strategic application is essential for leveraging its full potential in the laboratory.

References

- Tejero, T., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(9), 1449.

- Wikipedia. (n.d.). Tetrahydropyran.

- Al-Hussain, S. A., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(21), 6663.

Sources

- 1. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CAS#:33821-94-2 | Chemsrc [chemsrc.com]

- 9. Tetrahydropyran - Wikipedia [en.wikipedia.org]

1-Bromo-3-(tetrahydropyranyloxy)propane structure and nomenclature

An In-depth Technical Guide to 1-Bromo-3-(tetrahydropyranyloxy)propane: Structure, Synthesis, and Synthetic Utility

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1-Bromo-3-(tetrahydropyranyloxy)propane is a prime example of such a versatile reagent. It incorporates a reactive alkyl bromide for nucleophilic substitution or organometallic reagent formation, and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This design allows it to serve as a synthetic equivalent of a 3-hydroxypropyl synthon, enabling the introduction of a three-carbon chain that can be deprotected in a later step to reveal a primary alcohol. The stability of the THP ether under a wide range of non-acidic conditions, including those involving organometallic reagents and strong bases, makes this compound an invaluable tool for researchers in medicinal chemistry and materials science.[1][2]

This technical guide provides a comprehensive overview of the nomenclature, structure, synthesis, and key applications of 1-Bromo-3-(tetrahydropyranyloxy)propane, grounded in established chemical principles and laboratory practices.

PART 1: Structure and Nomenclature

A clear understanding of a reagent's identity is the foundation of its effective use. This section details the structural and naming conventions for the title compound.

Chemical Structure

The molecule consists of a propane chain substituted at one end with a bromine atom and at the other with an oxygen atom, which in turn is part of a tetrahydropyran ring, forming an acetal.

Figure 1. 2D Structure of 1-Bromo-3-(tetrahydropyranyloxy)propane.

Figure 1. 2D Structure of 1-Bromo-3-(tetrahydropyranyloxy)propane.

Nomenclature and Identifiers

While commonly referred to by its semi-systematic name, the compound has a formal IUPAC designation and several key registry numbers for unambiguous identification.

PART 2: Synthesis and Mechanism

The preparation of 1-Bromo-3-(tetrahydropyranyloxy)propane is a classic example of alcohol protection, a fundamental strategy in multi-step synthesis. The compound is readily synthesized from commercially available starting materials.

Synthetic Rationale

The core transformation is the acid-catalyzed reaction of 3-bromo-1-propanol with 3,4-dihydro-2H-pyran (DHP).[6][7] The hydroxyl group of the alcohol is nucleophilic, but not sufficiently so to attack the double bond of DHP directly. An acid catalyst is required to protonate the DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion.[1] This electrophilic intermediate is then readily attacked by the alcohol. Subsequent deprotonation yields the stable THP ether and regenerates the catalyst.[1] Anhydrous conditions are crucial, as water can compete with the alcohol in attacking the oxocarbenium ion, leading to undesired byproducts.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-Bromo-3-(tetrahydropyranyloxy)propane.

Materials:

-

3-Bromo-1-propanol

-

3,4-Dihydro-2H-pyran (DHP)[8]

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)[6][8]

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Reaction Setup : To a solution of 3-bromo-1-propanol (1.0 equiv.) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv.).[6]

-

Catalyst Addition : Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 equiv.).[6] PPTS is a mild, non-hygroscopic acid catalyst often preferred to minimize side reactions.

-

Reaction Execution : Stir the solution at ambient temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[6]

-

Workup & Quenching : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with water.[1]

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification : The resulting crude oil is purified by flash chromatography on silica gel to afford the pure 1-Bromo-3-(tetrahydropyranyloxy)propane.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 1-Bromo-3-(tetrahydropyranyloxy)propane.

PART 3: Properties and Characterization

The physical and spectroscopic properties of a compound are critical for its identification, purification, and handling.

Physicochemical Properties

The following table summarizes the key physical properties of 1-Bromo-3-(tetrahydropyranyloxy)propane.

| Property | Value | Source |

| Appearance | Liquid | [4] |

| Assay | ≥98% | [4] |

| Boiling Point | 64.5 °C at 0.8 mmHg | [4] |

| Density | 1.317 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.478 | [4] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [4] |

| Storage Temperature | −20°C | [4] |

Spectroscopic Analysis

While detailed spectra require experimental acquisition, the expected features can be predicted based on the structure, providing a guide for characterization.

-

¹H NMR : The proton NMR spectrum would be complex due to the diastereotopic protons on the THP ring. Key signals would include a triplet at ~3.5 ppm for the methylene group adjacent to the bromine (-CH₂Br), and multiplets between 3.4-4.0 ppm for the methylene groups adjacent to the ether oxygens (-CH₂O-). A characteristic signal for the anomeric proton (O-CH-O) would appear around 4.6 ppm.

-

¹³C NMR : The carbon spectrum would show eight distinct signals. The carbon attached to the bromine (C-Br) would appear around 30-35 ppm, while the carbons attached to oxygen (C-O) would be further downfield, typically in the 60-100 ppm range.

-

IR Spectroscopy : The infrared spectrum would be dominated by strong C-O stretching vibrations in the 1150-1050 cm⁻¹ region, characteristic of the ether and acetal functionalities. The C-Br stretch would appear at a lower frequency, typically 650-550 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the signature isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[9] A common fragmentation pathway would be the loss of the bromopropyl side chain, leading to a prominent peak at m/z = 85, corresponding to the protonated DHP fragment.

PART 4: Applications in Organic Synthesis

The synthetic utility of 1-Bromo-3-(tetrahydropyranyloxy)propane stems from the orthogonal reactivity of its two functional groups. The THP ether is stable under conditions required to react the alkyl bromide.

Grignard Reagent Formation

A primary application is the preparation of its corresponding Grignard reagent. The THP ether is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction.[1][2] This allows the molecule to function as a nucleophilic 3-hydroxypropyl anion equivalent.

The Grignard reagent is prepared by reacting 1-Bromo-3-(tetrahydropyranyloxy)propane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][11]

Reaction: Br-(CH₂)₃-OTHP + Mg → BrMg-(CH₂)₃-OTHP

This reagent can then be used in standard Grignard reactions, such as additions to aldehydes, ketones, or esters to form new carbon-carbon bonds.[11][12] Subsequent mild acid hydrolysis cleaves the THP ether, revealing the primary alcohol.[1][7]

Use as an Alkylating Agent

The compound is also an effective alkylating agent in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of the 3-(tetrahydropyranyloxy)propyl group onto various nucleophiles, such as amines, thiolates, and enolates.[13]

Synthetic Workflow: Grignard Reaction

The diagram below illustrates the conversion of the title compound to a Grignard reagent and its subsequent reaction with a ketone to form a tertiary alcohol after deprotection.

Caption: Synthetic pathway using the Grignard reagent derived from the title compound.

PART 5: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazards : 1-Bromo-3-(tetrahydropyranyloxy)propane is reported to cause skin and eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of -20°C is recommended.[4] It may contain potassium carbonate as a stabilizer.[4]

References

- 2-(3-Bromopropoxy)tetrahydro-2H-pyran | C8H15BrO2 | CID 2777988. (n.d.). PubChem.

- Synthesis of A. 3-Bromo-1-tetrahydropyranyloxy propane. (n.d.). PrepChem.com.

- This compound | CAS#:33821-94-2. (n.d.). Chemsrc.com.

- 3,4-Dihydropyran. (n.d.). In Wikipedia.

- Dihydropyran (DHP). (n.d.). Common Organic Chemistry.

- Grignard reagent. (n.d.). In Wikipedia.

- 6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses.

- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Grignard Reagents. (2023, January 22). Chemistry LibreTexts.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

- The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-ブロモプロポキシ)テトラヒドロ-2H-ピラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 33821-94-2 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 8. Dihydropyran (DHP) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(3-Bromopropoxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

Introduction

This compound, also known by its synonym 1-Bromo-3-(tetrahydropyranyloxy)propane, is a bifunctional organic compound widely utilized in synthetic chemistry.[1] Its structure incorporates a tetrahydropyran (THP) ether, a common protecting group for alcohols, and a terminal alkyl bromide, a versatile functional group for nucleophilic substitution and organometallic reactions. This dual functionality makes it a valuable building block for introducing a protected hydroxylated three-carbon chain into a target molecule. The THP group offers stability under a variety of reaction conditions, yet can be readily removed with aqueous acid, revealing the latent alcohol functionality.[2]

This guide provides a comprehensive analysis of the key spectroscopic data used to identify and characterize this compound, ensuring its purity and structural integrity for research and development applications. We will delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental chemical principles.

Molecular Properties and Chemical Identifiers

A summary of the essential physical and chemical properties of the title compound is presented below. This information is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 33821-94-2 | [3][4] |

| Molecular Formula | C₈H₁₅BrO₂ | [3] |

| Molecular Weight | 223.11 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.317 g/mL at 25 °C (lit.) | [5] |

| Boiling Point | 64.5 °C at 0.8 mmHg (lit.) | [5] |

| Refractive Index | n20/D 1.478 (lit.) | [5] |

| Storage | -20°C, often stabilized with K₂CO₃ | [5][6] |

Structural Elucidation Workflow

The comprehensive identification of an organic molecule like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this process ensures a self-validating system of analysis.

Caption: Spectroscopic analysis workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

Caption: Structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin splitting. The spectrum is predicted in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| 1 | ~4.58 | t | 1H | ~3.5 | Acetal proton (O-CH-O), deshielded by two oxygens. |

| 5a, 7a | ~3.85 | m | 2H | - | Axial protons on C5 and C7, deshielded by adjacent oxygen atoms. |

| 5b, 7b | ~3.50 | m | 2H | - | Equatorial protons on C5 and C7, deshielded by adjacent oxygen atoms. |

| 8 | ~3.45 | t | 2H | ~6.5 | Methylene protons adjacent to bromine, deshielded by the electronegative halogen. |

| 2, 3, 4 | ~1.85 - 1.50 | m | 6H | - | Methylene protons of the THP ring, complex overlapping signals. |

| 6 | ~2.05 | p | 2H | ~6.5 | Methylene protons flanked by another methylene and an ether linkage. |

Rationale: Protons adjacent to electronegative atoms (oxygen and bromine) are deshielded and appear at a lower field (higher ppm value).[7] The acetal proton at C1 is the most deshielded as it is bonded to two oxygen atoms. The protons on the carbons of the THP ring (C2, C3, C4) produce a complex, overlapping multiplet in the typical alkane region. The protons on C5 and C7 are diastereotopic and are shifted downfield due to the adjacent ether oxygen of the ring and the exocyclic ether linkage, respectively.[8] The methylene group at C8, directly attached to the bromine, is significantly deshielded.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Atom # | Chemical Shift (δ, ppm) | Rationale |

| 1 | ~98.8 | Acetal carbon (O-C-O), highly deshielded. |

| 5 | ~67.5 | Methylene carbon adjacent to the exocyclic ether oxygen. |

| 7 | ~62.3 | Methylene carbon adjacent to the ring ether oxygen. |

| 8 | ~33.8 | Methylene carbon directly attached to bromine. |

| 6 | ~30.5 | Methylene carbon in the propyl chain. |

| 2 | ~29.5 | Methylene carbon of the THP ring. |

| 4 | ~25.5 | Methylene carbon of the THP ring. |

| 3 | ~19.6 | Methylene carbon of the THP ring. |

Rationale: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The acetal carbon (C1) is the most deshielded. Carbons bonded to oxygen (C5, C7) appear in the 60-70 ppm range.[9] The carbon attached to the bromine atom (C8) is also shifted downfield relative to a standard alkane carbon.[10] The remaining methylene carbons of the THP ring and the propyl chain appear at higher fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| 2940 - 2860 | C-H stretch | Indicates the presence of sp³ hybridized C-H bonds in the alkyl chain and THP ring.[9] |

| 1120 - 1040 | C-O stretch | A strong, characteristic absorption for the ether linkages (both C-O-C from the ring and the chain).[7] |

| 650 - 550 | C-Br stretch | Indicates the presence of the alkyl bromide functional group. |

Causality: The strong absorption in the 1120-1040 cm⁻¹ region is a hallmark of ethers and is due to the stretching vibration of the polar C-O bonds.[11] The absence of a strong, broad absorption around 3300 cm⁻¹ confirms the absence of an O-H group (validating the alcohol protection), and the absence of a sharp absorption around 1700 cm⁻¹ confirms the absence of a carbonyl (C=O) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation, offering valuable clues about the molecule's structure.

Analysis of the Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 and 224 with an approximate 1:1 ratio. This characteristic isotopic pattern is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ethers involves cleavage of a bond alpha to the oxygen atom.[1] For this molecule, the most significant fragmentation is the loss of the bromopropoxy side chain, leading to a prominent peak at m/z 85 . This corresponds to the stable tetrahydropyranyl cation.

-

Loss of Bromine: Cleavage of the C-Br bond can result in a fragment from the loss of a bromine radical (•Br), leading to a peak at m/z 143 ([M-Br]⁺).

-

Other Fragments: Smaller fragments arising from the cleavage of the THP ring or the propyl chain may also be observed.

-

Caption: Major fragmentation pathways in Electron Ionization MS.

Experimental Protocols

The following sections describe standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[3] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[4] Filter the sample through a small plug of glass wool in the pipette if any particulate matter is visible.[4]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.[3]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the CDCl₃ triplet centered at 77.16 ppm for ¹³C NMR.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol.[5] Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.[5]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Post-Measurement: Clean the ATR crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination of future samples.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The compound is typically introduced via Gas Chromatography (GC-MS) for volatile liquids. A dilute solution (e.g., in dichloromethane or ethyl acetate) is injected into the GC, where the compound is vaporized and separated from the solvent.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion (the molecular ion).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion peak (including its isotopic pattern) and the fragmentation pattern, which is then compared against known fragmentation rules and spectral libraries for structural confirmation.

References

- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=2777988, this compound; [cited 2026 Jan 10].

- Chemsrc. This compound | CAS#:33821-94-2 [Internet]. [cited 2026 Jan 10].

- ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane [Internet]. [cited 2026 Jan 10].

- Doc Brown's Chemistry. C3H7Br 1-bromopropane low high resolution 1H proton nmr spectrum [Internet]. [cited 2026 Jan 10].

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts [Internet]. [cited 2026 Jan 10].

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts [Internet]. [cited 2026 Jan 10].

- OpenStax. 18.8 Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].

- Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More [Internet]. [cited 2026 Jan 10].

- Wikipedia. Electron ionization [Internet]. [cited 2026 Jan 10].

- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].

- OpenStax. 18.8 Spectroscopy of Ethers [Internet]. [cited 2026 Jan 10].

Sources

- 1. 2-(3-ブロモプロポキシ)テトラヒドロ-2H-ピラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(3-ブロモプロポキシ)テトラヒドロ-2H-ピラン | this compound | 33821-94-2 | 東京化成工業株式会社 [tcichemicals.com]

- 7. Propane, 1-bromo-3-fluoro- | C3H6BrF | CID 67699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound | CAS#:33821-94-2 | Chemsrc [chemsrc.com]

- 11. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Bromopropoxy)tetrahydro-2H-pyran, a versatile bifunctional building block in organic synthesis.[1] With the CAS Number 33821-94-2 and a molecular formula of C₈H₁₅BrO₂, this compound incorporates a stable tetrahydropyran (THP) ether, a common protecting group for alcohols, and a reactive bromopropyl chain suitable for nucleophilic substitution.[2][3] Accurate structural confirmation and purity assessment are paramount, for which ¹H and ¹³C NMR spectroscopy are indispensable tools.[4] This document serves as a detailed reference for researchers and drug development professionals, elucidating the spectral features of this key synthetic intermediate.

Molecular Structure and Rationale for NMR Analysis

The structural integrity of this compound is critical for its successful application in multi-step syntheses. NMR spectroscopy provides an unambiguous, non-destructive method to verify its covalent structure. The molecule's asymmetry, stemming from the chiral center at the anomeric carbon (C2'), results in a complex but interpretable set of signals. Each unique proton and carbon environment generates a distinct resonance, allowing for a complete structural map.

Below is the chemical structure with standardized numbering for the subsequent spectral assignment. The "prime" notation (') distinguishes the atoms of the tetrahydropyran ring from those of the bromopropoxy chain.

Caption: Numbering scheme for this compound.

Experimental Protocol: NMR Data Acquisition

Methodologies for acquiring high-quality NMR spectra are foundational to accurate interpretation. The following describes a standard protocol.

Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Spectrometer Configuration

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-1024 to achieve adequate signal-to-noise ratio.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the proton environment, including chemical shift, signal integration (proton count), and multiplicity (neighboring protons). Due to the chiral center at C2', the protons on the adjacent C1 and C6' positions are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns than might be naively expected.

Signal Assignments and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 4.60 | Triplet (t) | 1H | H-2' | Anomeric Proton: Significantly deshielded by two adjacent oxygen atoms (ring oxygen and ether linkage). Appears as a triplet due to coupling with the two C6' protons. |

| ~ 3.88 | Multiplet (m) | 1H | H-6'a | Diastereotopic THP Proton: One of the two protons on C6', adjacent to the ring oxygen. Its downfield shift is due to this proximity. |

| ~ 3.75 | Multiplet (m) | 1H | H-1a | Diastereotopic Propoxy Proton: One of the two protons on C1, adjacent to the ether oxygen. Its shift is influenced by the acetal oxygen. |

| ~ 3.52 | Multiplet (m) | 1H | H-6'b | Diastereotopic THP Proton: The second C6' proton, typically found slightly upfield of its diastereotopic partner. |

| ~ 3.48 | Triplet (t) | 2H | H-3 | Brominated Methylene: Deshielded by the electron-withdrawing bromine atom. Appears as a triplet from coupling to the two H-2 protons. |

| ~ 3.40 | Multiplet (m) | 1H | H-1b | Diastereotopic Propoxy Proton: The second C1 proton, coupled to H-1a and the two H-2 protons. |

| ~ 2.05 | Multiplet (m) | 2H | H-2 | Central Propoxy Methylene: Coupled to both H-1 and H-3 protons, resulting in a complex multiplet. |

| 1.85 - 1.50 | Multiplet (m) | 6H | H-3', H-4', H-5' | THP Ring Methylene Protons: These six protons of the saturated ring system overlap in a complex multiplet in the standard aliphatic region. |

Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer field strength.

Caption: Key ¹H-¹H COSY correlations for structural validation.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For this compound, eight distinct signals are expected and observed, confirming the absence of molecular symmetry.

Signal Assignments and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 98.8 | C-2' | Anomeric Carbon: Most downfield signal due to being bonded to two oxygen atoms (acetal carbon). This is a hallmark of the THP ether group. |

| ~ 66.5 | C-1 | Propoxy Ether Carbon: The methylene carbon (CH₂) adjacent to the ether oxygen, shifted downfield by this electronegative atom. |

| ~ 62.3 | C-6' | THP Ether Carbon: The methylene carbon (CH₂) of the THP ring adjacent to the ring oxygen. |

| ~ 33.5 | C-3 | Brominated Carbon: The carbon directly attached to the bromine atom. The electronegativity of bromine causes a significant downfield shift compared to a standard alkane carbon. |

| ~ 30.5 | C-3' | THP Ring Carbon: Aliphatic carbon of the THP ring. |

| ~ 30.1 | C-2 | Central Propoxy Carbon: The central methylene carbon of the propyl chain. |

| ~ 25.4 | C-4' | THP Ring Carbon: Aliphatic carbon of the THP ring. |

| ~ 19.5 | C-5' | THP Ring Carbon: The most upfield aliphatic carbon of the THP ring. |

Note: The assignments for C-3', C-4', and C-5' are based on typical values for substituted tetrahydropyrans and may require 2D NMR (HSQC, HMBC) for definitive confirmation.

Conclusion: A Self-Validating System

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating system for the structural confirmation of this compound. The presence of the characteristic anomeric proton (~4.60 ppm) and carbon (~98.8 ppm) signals confirms the integrity of the THP protecting group. The distinct signals for the bromopropyl chain, particularly the C-Br methylene proton (~3.48 ppm) and carbon (~33.5 ppm) signals, verify the presence and location of the functional handle. Furthermore, the proton integration values directly correspond to the number of hydrogens in each chemical environment, providing quantitative assurance of the structure. This detailed spectral guide equips researchers with the necessary reference data to confidently utilize this important building block in their synthetic endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777988, this compound.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromopropoxy)tetrahydro-2H-pyran is a bifunctional chemical entity of significant interest in organic synthesis, particularly as a building block and protecting group. Its utility is predicated on its distinct solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties. We delve into the theoretical and practical aspects of its solubility in a range of common laboratory solvents. Furthermore, we explore its chemical stability, with a primary focus on the acid-labile tetrahydropyranyl (THP) ether linkage. This document outlines detailed, field-proven protocols for both solubility determination and for conducting forced degradation studies in line with regulatory expectations, such as those from the International Council for Harmonisation (ICH). The insights provided herein are intended to empower researchers to effectively utilize, handle, and analyze this versatile reagent in their development workflows.

Introduction and Physicochemical Profile

This compound (CAS No. 33821-94-2) is a valuable synthetic intermediate.[1] Its structure uniquely combines a stable alkyl bromide moiety, which is amenable to nucleophilic substitution, and an alcohol protected by a tetrahydropyranyl (THP) group.[2] This THP ether is renowned for its stability under neutral and basic conditions while being readily cleaved under acidic conditions to reveal the latent alcohol functionality.[2][3][4] This dual-reactivity profile makes it a strategic component in multistep synthetic sequences.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrO₂ | [5] |

| Molecular Weight | 223.11 g/mol | [5] |

| Appearance | Liquid | |

| Density | ~1.317 g/mL at 25 °C | |

| Boiling Point | 64.5 °C at 0.8 mmHg | |

| Refractive Index | n20/D 1.478 |

| Stabilizer | Often contains potassium carbonate |[6] |

Understanding the solubility and stability of this compound is paramount for its effective use in reaction design, purification, and formulation, as well as for ensuring the integrity of analytical methods.

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to polarity.[7] this compound possesses both polar features (two ether oxygen atoms) and nonpolar characteristics (the aliphatic backbone and brominated alkyl chain), suggesting a broad solubility in many organic solvents.

Predicted and Observed Solubility

Based on its structure, the compound is expected to be miscible with a wide range of common organic solvents. It is largely insoluble in water due to its significant nonpolar hydrocarbon content.

Table of Expected Solubilities:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Soluble / Miscible | Dipole-dipole interactions are favorable. |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | Capable of accepting hydrogen bonds from the solvent. |

| Nonpolar | Hexanes, Toluene | Soluble / Miscible | Van der Waals forces dominate, compatible with the alkyl backbone. |

| Aqueous | Water | Insoluble | The large nonpolar structure overcomes the polarity of the ether groups.[8] |

Experimental Protocol for Solubility Determination

To quantitatively or qualitatively assess solubility, a systematic approach is required. This protocol provides a reliable method for determining solubility in various solvents.[9][10]

Objective: To determine the solubility of this compound in a selected panel of solvents at ambient temperature.

Materials:

-

This compound

-

Test solvents (e.g., Water, Methanol, Dichloromethane, Hexane)

-

Small, clean, dry test tubes or vials[7]

-

Vortex mixer

-

Calibrated pipettes

Methodology:

-

Preparation: Place 100 µL of this compound into a clean test tube.

-

Solvent Addition: Add the selected solvent in 100 µL increments.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[7][9]

-

Observation: Allow the mixture to stand for 1-2 minutes and observe. The compound is considered soluble if a single, clear, homogeneous phase is formed. If the solution is cloudy, or if distinct layers or droplets are visible, the compound is insoluble or partially soluble at that concentration.[7]

-

Quantification (Optional): Continue adding solvent until a clear solution is achieved. Record the total volume of solvent added to estimate the approximate solubility (e.g., mg/mL). For precise quantification, the shake-flask method followed by analysis (e.g., GC or HPLC) of the saturated solution is recommended.[11]

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for storage, reaction quenching, and analytical method development. The molecule has two primary sites of potential reactivity: the acid-sensitive THP ether and the electrophilic carbon bearing the bromine atom.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant liability of this molecule is the hydrolysis of the acetal linkage of the THP ether under acidic conditions.[4] This reaction is mechanistically facile and regenerates the parent alcohol (3-bromopropan-1-ol) and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[3][12]

Causality: The reaction is initiated by protonation of one of the ether oxygens. This creates a good leaving group and facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water (or another nucleophile) to yield the deprotected products.[3][12] This lability is the very reason THP is used as a protecting group, as it can be removed under mild acidic conditions that often leave other functional groups intact.[13]

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential in pharmaceutical development to understand a molecule's intrinsic stability, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[14][15] According to ICH guideline Q1A(R2), key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[17] A target degradation of 5-20% is typically sought to ensure that degradation products are formed at detectable levels without destroying the molecule entirely.[17][18]

Protocol for a Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Analytical System: A stability-indicating method is required. Gas Chromatography with a Mass Spectrometry detector (GC-MS) is well-suited for analyzing volatile alkyl halides and their degradation products.[19][20][21] High-Performance Liquid Chromatography (HPLC) can also be used.[22]

General Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored at ambient temperature.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the reaction if necessary (e.g., add base to the acid hydrolysis sample) to stop further degradation.[18]

-

Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating method (e.g., GC-MS).

Specific Stress Conditions:

| Condition | Protocol | Potential Degradation |

|---|---|---|

| Acid Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C. | Expected: Cleavage of the THP ether to form 3-bromopropan-1-ol. |

| Base Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at 60°C. | Possible but slow: Nucleophilic substitution of bromide to form 3-(tetrahydropyran-2-yloxy)propan-1-ol. THP ether is stable to base. |

| Oxidation | Mix stock with 3% H₂O₂. Store at room temperature.[17] | Possible: Oxidation at various positions, though typically less reactive than hydrolysis. |

| Thermal | Store the solid compound or a solution in a stable solvent at 80°C.[18] | Unlikely at moderate temps: The molecule is expected to be thermally stable under typical conditions. |

| Photolytic | Expose a solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m².[14][16] | Possible: Radical-mediated reactions involving the C-Br bond. |

Caption: Experimental workflow for a forced degradation study.

Handling and Storage Recommendations

-

Storage: To ensure long-term stability, the compound should be stored at refrigerated temperatures (-20°C is recommended by suppliers) in a tightly sealed container to protect it from moisture and light.

-

Handling: Given its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong acids, which will cause rapid decomposition. The presence of a stabilizer like potassium carbonate in commercial products is intended to neutralize trace acidity.

Conclusion

This compound is a robust synthetic building block characterized by broad solubility in organic solvents and predictable stability. Its primary vulnerability is the rapid, acid-catalyzed hydrolysis of the THP ether, a characteristic that is strategically exploited in its role as a protecting group. A thorough understanding of these properties, guided by the systematic experimental protocols outlined in this guide, is crucial for researchers in organic synthesis and drug development. Proper application of this knowledge will facilitate the development of efficient synthetic routes, reliable analytical methods, and stable formulations.

References

- ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- IJSDR. Force Degradation for Pharmaceuticals: A Review. IJSDR.

- MedCrave. (2016, December 14).

- Pharmaguideline.

- Singh, S., & Bakshi, M. (n.d.).

- Benchchem. (2025, December). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- Albericio, F., & Perelló, M. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

- Organic Chemistry Portal. Tetrahydropyranyl Ethers.

- Organic Chemistry. (2021, November 26). THP Protecting Group Addition. YouTube.

- Kim, J., et al. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.

- Ho, T. D., et al. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. NIH.

- Sigma-Aldrich. This compound 98 33821-94-2.

- OUCI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

- ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.

- Tokyo Chemical Industry Co., Ltd. This compound 33821-94-2.

- Separation Science. Analytical Techniques In Stability Testing.

- Sigma-Aldrich. This compound 98%.

- AMI Scientific. This compound (Stabilized With K2Co3) TCI Analytical reagent.

- ChemWhat. This compound CAS#: 33821-94-2.

- PubChem. This compound.

- Chemsrc. (2025, August 20). This compound | CAS#:33821-94-2.

- Sigma-Aldrich. This compound 98 33821-94-2.

- Sigma-Aldrich. This compound 98 33821-94-2.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. This compound | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. amiscientific.com [amiscientific.com]

- 7. saltise.ca [saltise.ca]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsdr.org [ijsdr.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromopropoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS No. 33821-94-2). As a bifunctional molecule incorporating both a reactive alkyl bromide and an acid-labile tetrahydropyranyl (THP) ether, this compound requires a nuanced understanding of its chemical properties to ensure safe laboratory practice. This document is intended to supplement, not replace, institutional safety protocols and the official Safety Data Sheet (SDS).

Section 1: Chemical Identity and Hazard Causality

This compound is a valuable building block in organic synthesis, often used to introduce a protected hydroxyl group tethered to a three-carbon chain.[1] Its utility, however, is derived from reactive functional groups that also dictate its primary hazards.

1.1. Molecular Profile

| Property | Value | Source |

| Chemical Name | 2-(3-bromopropoxy)oxane | [2] |

| Synonyms | 1-Bromo-3-(tetrahydropyranyloxy)propane | [3] |

| CAS Number | 33821-94-2 | |

| Molecular Formula | C₈H₁₅BrO₂ | [2] |

| Molecular Weight | 223.11 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.317 g/mL at 25 °C | [4] |

| Boiling Point | 64.5 °C at 0.8 mmHg | [4] |

| Flash Point | 106 °C (222.8 °F) - closed cup | [3] |

1.2. The Chemical Basis of Hazards

Understanding why this compound is hazardous is critical for its safe handling. The risks are not arbitrary; they are a direct consequence of its molecular structure.

-